2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
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Overview
Description
2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound characterized by the presence of a triazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The triazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}BENZOIC ACID
- **2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}ANILINE
- **2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}NAPHTHOL
Uniqueness
2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the phenol group allows for versatile reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-12-8-5-11(6-9-12)7-10-15-17-16(19-18-15)13-3-1-2-4-14(13)21/h1-10,20-21H,(H,17,18,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDDQBGGJIGUEU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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